Bienvenue dans la boutique en ligne BenchChem!

2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid

Lipophilicity LogP Drug-likeness

Procure the precise bifunctional intermediate 2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid (CAS 901122-45-0) to unlock convergent, patent-efficient synthetic routes. Unlike the non-brominated scaffold (no cross-coupling) or the ester analog (requires extra hydrolysis), this free bromo-acid uniquely provides a C-2 Suzuki handle and a C-7 carboxylic acid in a rigid, planar core. This orthogonal reactivity is essential for installing aryl/heteroaryl side chains and the 7-carbonylimidazo[5,1-b]thiazole pharmacophore in carbapenem leads (US 2008/0114164 A1) and agrochemical antifungals. Direct sourcing of the free acid eliminates in-house hydrolysis, reduces QC burden, and ensures batch-to-batch consistency backed by a single vendor CoA.

Molecular Formula C6H3BrN2O2S
Molecular Weight 247.07
CAS No. 901122-45-0
Cat. No. B3388970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid
CAS901122-45-0
Molecular FormulaC6H3BrN2O2S
Molecular Weight247.07
Structural Identifiers
SMILESC1=C(SC2=C(N=CN21)C(=O)O)Br
InChIInChI=1S/C6H3BrN2O2S/c7-3-1-9-2-8-4(6(10)11)5(9)12-3/h1-2H,(H,10,11)
InChIKeyMZUGTYNTVCMQLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid (CAS 901122-45-0): A Dual-Functional Synthetic Intermediate for Carbapenem Antibiotics and Heterocyclic Library Synthesis


2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid (CAS 901122-45-0) is a heterobicyclic building block featuring a bromine atom at the imidazole C-2 position and a free carboxylic acid at the thiazole C-7 position [1]. With a molecular formula of C₆H₃BrN₂O₂S and a molecular weight of 247.07 g/mol, this compound serves as a key intermediate in the patented synthesis of carbapenem derivatives possessing potent, broad-spectrum antimicrobial activity [2]. The confluence of a halogen leaving group and a carboxylic acid handle within a single, rigid planar scaffold makes it uniquely suited for sequential diversification strategies in medicinal chemistry and agrochemical research [3].

Why Generic Substitution Fails for 2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid: The Bromine–Carboxylic Acid Orthogonality Requirement


The target compound occupies a unique chemical space that cannot be replicated by simple analog substitution. The non-brominated analog (imidazo[5,1-b]thiazole-7-carboxylic acid, CAS 211033-78-2) lacks the C-2 bromine handle required for palladium-catalyzed cross-coupling, rendering it unusable for the C-2 arylation steps essential to carbapenem side-chain installation [1]. Conversely, the ethyl ester analog (CAS 901122-44-9) retains the bromine but requires a separate hydrolysis step prior to amide coupling, adding at least one synthetic transformation and reducing overall atom economy . The 2-bromoimidazo[5,1-b]thiazole scaffold (CAS 713107-45-0), which lacks the C-7 carboxylic acid altogether, cannot serve as a direct precursor for the 7-carbonylimidazo[5,1-b]thiazole pharmacophore found in clinically relevant carbapenem leads [1]. These functional-group interdependencies mean that procurement of the exact bifunctional intermediate—rather than a close analog—determines whether a synthetic route remains convergent or devolves into a longer linear sequence.

Quantitative Differentiation Evidence: 2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid Versus Closest Analogs


Lipophilicity Shift: 2.5× Higher XLogP3 Than the De-Bromo Analog Drives Differential Membrane Permeability and Extraction Behavior

The bromine substituent at C-2 dramatically alters the lipophilicity of the imidazo[5,1-b]thiazole-7-carboxylic acid scaffold. The target compound exhibits a computed XLogP3 of 2.7 [1], whereas the non-brominated analog (imidazo[5,1-b]thiazole-7-carboxylic acid, CAS 211033-78-2) has a LogP of 1.09 . This 2.5-fold increase in computed partition coefficient directly impacts chromatographic retention, liquid–liquid extraction efficiency, and predicted membrane permeability—all critical parameters during both synthesis workup and biological screening.

Lipophilicity LogP Drug-likeness Physicochemical profiling

Electronic Modulation: pKa Depression of ~0.44 Units Relative to the Non-Brominated Scaffold Enhances Carboxylate Reactivity

The electron-withdrawing bromine at C-2 acidifies the C-7 carboxylic acid. The predicted pKa of the target compound is −4.03 ± 0.41 , compared to −3.59 ± 0.41 for the non-brominated analog . This ~0.44 unit decrease in pKa reflects enhanced carboxylate anion stability, which can translate into improved leaving-group ability during acyl chloride formation or mixed-anhydride activation—key activation modes for amide bond formation in carbapenem conjugate synthesis.

pKa Acidity Amide coupling Reactivity tuning

Synthetic Step Economy: Free Carboxylic Acid Eliminates the Ester Hydrolysis Step Required by the Ethyl Ester Analog

The ethyl ester analog (ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate, CAS 901122-44-9) requires base-mediated hydrolysis (e.g., KOH in methanol/water) to liberate the carboxylic acid prior to amide bond formation. This additional step, while reported to proceed with 100% yield under optimized conditions , still consumes reagents, requires aqueous workup, and introduces an acidification step that generates salt waste. Procurement of the free acid (CAS 901122-45-0) eliminates this transformation entirely, saving one synthetic operation and reducing process mass intensity. Furthermore, the ethyl ester analog bears a larger molecular weight (275.12 vs. 247.07 g/mol), reducing atom economy on a gram-per-gram basis .

Step economy Protecting group Synthetic efficiency Amide coupling

Bromine as a Cross-Coupling Handle: C-2 Arylation Enabled by the Halogen Substituent Unavailable in the De-Bromo Scaffold

The C-2 bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are essential for installing aryl or heteroaryl substituents at the 2-position of the imidazo[5,1-b]thiazole core. The patent literature explicitly identifies 2-bromoimidazo[5,1-b]thiazole derivatives as critical intermediates for introducing the C-2 substituent in carbapenem compounds of formula (A), which display high antimicrobial activity against MRSA, PRSP, and β-lactamase-producing bacteria [1]. In contrast, the non-brominated analog (imidazo[5,1-b]thiazole-7-carboxylic acid, CAS 211033-78-2) lacks this cross-coupling handle and cannot undergo direct C-2 arylation without prior C–H activation or halogenation, adding complexity and reducing regiochemical control. Catalyst-controlled regioselective Suzuki couplings at the C-2 position of brominated azoles are well-established in the methodology literature [2], further substantiating the synthetic value of the bromine substituent.

Cross-coupling Suzuki-Miyaura C–C bond formation Late-stage functionalization

Density and Solid-State Handling: 30% Higher Predicted Density Than the De-Bromo Analog Impacts Bulk Procurement and Formulation

The predicted density of the target compound is 2.26 ± 0.1 g/cm³ , compared to 1.74 ± 0.1 g/cm³ for the non-brominated analog imidazo[5,1-b]thiazole-7-carboxylic acid . This ~30% increase in density, attributable to the heavy bromine atom, translates to a proportionally smaller volume for a given mass during storage and shipping. For procurement teams managing kilogram-scale inventories of synthetic intermediates, higher density can reduce warehousing footprint and shipping volume costs.

Density Solid-state properties Bulk handling Formulation

Patent-Validated Intermediate: Explicitly Claimed in Carbapenem Antibiotic Manufacturing Process

U.S. Patent Application US 2008/0114164 A1, assigned to Meiji Seika Kaisha, Ltd., explicitly claims compounds of formula (I) wherein X represents a halogen atom (including bromine) and R¹ represents —COR² (including —COOH), as synthetic intermediates for producing carbapenem derivatives with potent, broad-spectrum antimicrobial activity [1]. The target compound (2-bromoimidazo[5,1-b]thiazole-7-carboxylic acid) falls squarely within this claimed genus. The patent further teaches that carbapenem derivatives incorporating the imidazo[5,1-b]thiazole moiety at the C-2 position of the β-lactam ring exhibit high activity against Gram-positive bacteria (including MRSA and PRSP), Gram-negative bacteria, and demonstrate high stability against the renal dehydropeptidase DHP-1 [1]. This established industrial route provides procurement confidence not available for non-patent-validated analogs.

Carbapenem Antibiotic intermediate Patent validation β-lactam

Procurement-Driven Application Scenarios for 2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid (CAS 901122-45-0)


Carbapenem Antibiotic Process Chemistry: C-2 Side-Chain Installation via Suzuki-Miyaura Coupling

In the patented synthetic route to 2-substituted carbapenem antibiotics, the C-2 bromine of the target compound serves as the electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling to install aryl or heteroaryl side chains. The free C-7 carboxylic acid is subsequently converted to the 7-carbonylimidazo[5,1-b]thiazole pharmacophore via acyl chloride formation and coupling to the carbapenem enolate. This convergent strategy, explicitly disclosed in US 2008/0114164 A1, relies on the simultaneous presence of both the bromine and the carboxylic acid within the same intermediate [1]. Procurement of the bifunctional compound avoids the need for orthogonal protecting group strategies.

Antifungal Agrochemical Lead Optimization: Intermediate Derivatization Method on the Imidazo[5,1-b]thiazole Scaffold

Recent publications demonstrate that imidazo[5,1-b]thiazole derivatives, accessed via the intermediate derivatization method, exhibit potent antifungal activity against agriculturally relevant pathogens such as Sclerotinia sclerotiorum (EC₅₀ = 0.95–0.98 mg/L for optimized pyrazole-containing derivatives, comparable to the commercial fungicide boscalid at EC₅₀ = 0.82 mg/L) [2]. The target compound's bromine atom provides a versatile diversification point for introducing substituted pyrazole rings or other heterocycles via cross-coupling, while the carboxylic acid enables further amidation to fine-tune physicochemical properties. The high LogP (2.7) of the brominated scaffold aligns favorably with the lipophilicity requirements for foliar agrochemical penetration [3].

Medicinal Chemistry Library Synthesis: Orthogonal C-2 and C-7 Elaboration for Kinase Inhibitor Discovery

The imidazo[5,1-b]thiazole core has emerged as a privileged scaffold in kinase inhibitor discovery, with first-in-class imidazothiazole-based ErbB4 (HER4) inhibitors achieving IC₅₀ values as low as 15.24 nM [4]. The target compound enables a two-directional diversification strategy: C-2 bromine can be elaborated via cross-coupling to generate aryl/heteroaryl diversity, while the C-7 carboxylic acid can be converted to amides, esters, or heterocycles. This orthogonal reactivity is not available from either the non-brominated scaffold (no cross-coupling) or the ester analog (requires deprotection before C-7 functionalization), making the free bromo-acid the preferred starting point for library synthesis [1].

Custom Synthesis Service Integration: High-Yield, One-Step Access from the Ethyl Ester Precursor

For organizations that already stock the ethyl ester precursor (CAS 901122-44-9), the target compound can be generated in a single hydrolysis step with a reported quantitative yield (100%) using KOH in aqueous methanol at ambient temperature . However, for procurement teams prioritizing supply chain simplicity, direct acquisition of the free acid (CAS 901122-45-0) eliminates in-house hydrolysis, reduces quality control burden, and ensures batch-to-batch consistency from a single vendor CoA. The compound is commercially available at ≥95% purity with long-term storage at ambient temperature in a dry environment .

Quote Request

Request a Quote for 2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.